
G6PDi-1
Overview
Description
G6PDi-1 is a potent, reversible, and non-competitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD). This enzyme plays a crucial role in the oxidative part of the pentose phosphate pathway, which is essential for producing nicotinamide adenine dinucleotide phosphate (NADPH). NADPH is vital for reductive biosynthesis and antioxidative defense mechanisms in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of G6PDi-1 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework through a series of organic reactions such as condensation, cyclization, or coupling reactions.
Functional Group Modifications: Subsequent steps involve introducing specific functional groups that are crucial for the inhibitory activity of the compound. These modifications are often achieved through reactions like halogenation, nitration, or sulfonation under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and ensuring compliance with safety and environmental regulations. The process would also involve purification steps such as crystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
G6PDi-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule, potentially altering its activity.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, which can be useful for creating analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions can produce various analogs with modified functional groups .
Scientific Research Applications
Neuroprotection
G6PDi-1 has shown promise in neuroprotective studies. Research indicates that it can prevent neuronal death in models of amyotrophic lateral sclerosis (ALS) by inhibiting toxic protein expressions without affecting healthy neurons. This suggests its potential for therapeutic applications in neurodegenerative diseases .
Immunology
In immunological studies, this compound has been found to inhibit cytokine production in activated T cells and reduce oxidative bursts in neutrophils. This effect is attributed to its ability to decrease NADPH levels, which are vital for immune cell function and inflammatory responses . The compound's selective inhibition highlights its potential as an immunomodulatory agent.
Cancer Research
This compound's role in cancer research is notable, particularly regarding tumor metabolism. Tumor cells often exhibit increased reliance on the PPP for NADPH production to support rapid proliferation and survival under oxidative stress conditions. By inhibiting G6PDH, this compound may sensitize tumors to oxidative stress and enhance the efficacy of conventional therapies .
Case Studies and Experimental Findings
Mechanism of Action
G6PDi-1 exerts its effects by inhibiting glucose-6-phosphate dehydrogenase, the enzyme responsible for the first and rate-limiting step of the oxidative part of the pentose phosphate pathway. This inhibition leads to a decrease in NADPH production, which in turn affects various cellular processes that depend on NADPH, such as reductive biosynthesis and antioxidative defense. The compound specifically targets the active site of the enzyme, binding in a reversible and non-competitive manner .
Comparison with Similar Compounds
Similar Compounds
Dehydroepiandrosterone (DHEA): Another inhibitor of glucose-6-phosphate dehydrogenase, but less potent compared to G6PDi-1.
6-Aminonicotinamide: An inhibitor that affects the pentose phosphate pathway but has a different mechanism of action.
Uniqueness of this compound
This compound is unique due to its high potency and specificity for glucose-6-phosphate dehydrogenase. Its reversible and non-competitive inhibition mechanism allows for precise control over enzyme activity, making it a valuable tool in both research and potential therapeutic applications .
Biological Activity
G6PDi-1 is a potent, reversible inhibitor of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the oxidative phase of the pentose phosphate pathway (PPP). This pathway is crucial for cellular metabolism, primarily for generating NADPH, which is essential for biosynthetic reactions and maintaining redox balance. The biological activity of this compound has garnered significant interest due to its potential implications in various physiological and pathological processes, including cancer metabolism, immune response modulation, and oxidative stress management.
This compound specifically inhibits G6PD activity, leading to decreased NADPH production. This inhibition affects several metabolic pathways that rely on NADPH, including:
- Antioxidative Defense : Reduced NADPH levels impair the regeneration of glutathione (GSH) from its oxidized form (GSSG), compromising the cell's ability to counteract oxidative stress.
- Biosynthetic Pathways : The diminished availability of NADPH affects lipid synthesis and other anabolic processes.
Inhibition Characteristics
The half-maximal inhibitory concentration (IC50) of this compound for G6PD is approximately 70 nM, indicating its potency compared to other inhibitors like dehydroepiandrosterone (DHEA), which requires significantly higher concentrations to achieve similar effects .
Astrocytes
In cultured rat astrocytes, this compound effectively inhibited G6PDH activity without compromising cell viability or glucose metabolism. Specifically, it reduced the activity of pathways dependent on NADPH, such as:
- NQO1-mediated reduction : Impairment in the reduction of WST1 by NQO1 was observed at concentrations between 3 and 6 µM.
- Glutathione metabolism : The regeneration of GSH from GSSG was notably affected .
Immune Cells
This compound's effects are particularly pronounced in immune cells:
- T Cells : It significantly decreases NADPH levels and inflammatory cytokine production in activated T cells. The compound's impact on NADPH generation was rapid and reversible, with complete recovery observed within two hours after removal .
- Neutrophils : In these cells, this compound suppresses the respiratory burst, a critical component of the immune response .
Cancer Cells
Research indicates that this compound can induce cell death in cancer cells through mechanisms involving oxidative stress. For example:
- Melanoma Cells : Treatment with this compound led to decreased tolerance to hydrogen peroxide (H2O2), suggesting enhanced sensitivity to oxidative damage. This effect was associated with immunogenic cell death markers .
Table 1: Summary of Biological Effects of this compound
Cell Type | Effect on G6PD Activity | Impact on NADPH Levels | Additional Findings |
---|---|---|---|
Astrocytes | Significant inhibition | Decreased | No effect on viability or glucose metabolism |
Activated T Cells | Marked decrease | Rapid depletion | Reduced cytokine production |
Neutrophils | Inhibition observed | Decreased | Suppressed respiratory burst |
Melanoma Cells | Induced cell death | Decreased | Increased sensitivity to oxidative stress |
Research Highlights
- Astrocytic Metabolism : Application of this compound revealed that astrocytes rely heavily on PPP for maintaining redox balance, highlighting the enzyme's role in neuroprotection against oxidative stress .
- Immune Modulation : In T cells, this compound not only reduced NADPH but also modulated inflammatory responses, suggesting therapeutic potential in autoimmune diseases or cancer immunotherapy .
- Cancer Therapy Insights : Studies indicate that inhibiting G6PD with this compound may enhance the efficacy of immune checkpoint inhibitors by inducing immunogenic cell death in tumors .
Q & A
Basic Research Questions
Q. What is the mechanism of action of G6PDi-1 in inhibiting G6PD enzyme activity?
this compound acts as a reversible, noncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD), binding to an allosteric site rather than the enzyme's active pocket. It exhibits an IC50 of 0.07 µM for human G6PD, effectively blocking the conversion of glucose-6-phosphate (G6P) to 6-phosphogluconolactone, the first step of the oxidative pentose phosphate pathway (oxPPP) . Structural optimization studies revealed that its quinazolinone scaffold enhances specificity compared to earlier inhibitors like DHEA, which exhibit off-target effects .
Q. How can researchers validate the specificity of this compound in cellular assays?
Key validation strategies include:
- Negative controls : Use of G6PDi-neg-ctrl , a structural analog lacking inhibitory activity, to confirm on-target effects .
- Rescue experiments : Antioxidants like N-acetylcysteine (NAC) reverse this compound-induced oxidative stress and colony formation deficits in HCT116 cells .
- Overexpression models : Transgenic G6PD-Tg mice rescue NADPH/NADP+ imbalances in T cells treated with this compound, confirming target dependency .
Q. What are the recommended concentrations and treatment durations for this compound in in vitro studies?
- Concentration range : 10–50 µM is effective in reducing NADPH levels in T cells and red blood cells, with higher doses (20–30 µM) inducing oxidative stress and impaired clonogenicity .
- Time-course effects : NADPH depletion occurs within 2 hours, but metabolic effects (e.g., cytokine suppression) are typically observed after 24–48 hours . Reversibility is confirmed by NADPH recovery 2 hours post-washout .
Advanced Research Questions
Q. How does this compound treatment affect the redox balance in activated T cells, and what methodological approaches can quantify these changes?
this compound disrupts redox homeostasis by reducing NADPH pools (up to 10-fold in T cells) and increasing the NADP+/NADPH ratio. Methodologies include:
- Deuterium tracing : Using [1-²H]-glucose to track ²H incorporation into NADPH, which is blocked by this compound .
- Metabolomics : Untargeted analysis reveals significant changes in oxPPP intermediates (6-phosphogluconate, NADPH) and folate metabolites (dUMP, GAR) .
- Flow cytometry : Quantification of intracellular ROS (e.g., CellROX assays) and surface activation markers (CD69/CD25) .
Q. What experimental strategies can resolve contradictory findings between this compound and traditional inhibitors like DHEA in modulating G6PD activity?
DHEA’s off-target effects (e.g., steroid receptor interactions) complicate its use. To isolate G6PD-specific effects:
- Comparative metabolomics : Contrast deuterium-labeling patterns in G6PD-knockout cells treated with DHEA vs. This compound. DHEA fails to suppress ²H incorporation into palmitate, indicating non-specific activity .
- Genetic rescue : Overexpression of G6PD reverses this compound-induced NADPH depletion but not DHEA effects, confirming DHEA’s broader mechanism .
Q. How does this compound influence cross-talk between the pentose phosphate pathway and other metabolic pathways under oxidative stress conditions?
this compound exacerbates oxidative stress by limiting NADPH-dependent antioxidant systems (e.g., glutathione regeneration), forcing cells to rely on compensatory pathways:
- Malic enzyme 1 (ME1) : In G6PD-inhibited cancer cells, ME1 upregulation sustains NADPH via glutamine metabolism .
- Isocitrate dehydrogenase 1 (IDH1) : Neurons and macrophages may utilize IDH1 to maintain NADPH pools, explaining tissue-specific resistance to this compound .
- Pharmacological rescue : Co-treatment with NAC or α-ketoglutarate restores redox balance in inhibitor-treated cells .
Q. What are the implications of this compound’s reversibility for experimental design in time-course studies?
The reversible binding of this compound allows for dynamic modulation of oxPPP activity , enabling studies on:
- Acute vs. chronic inhibition : Short-term exposure (≤6 hours) models transient metabolic stress, while prolonged treatment (≥24 hours) mimics chronic NADPH deficiency .
- Pulsatile dosing : Intermittent inhibitor application (e.g., 2-hour pulses) can dissect immediate oxPPP-dependent processes (e.g., ROS burst in neutrophils) from secondary adaptations .
Q. Methodological Notes
- Critical controls : Include G6PDi-neg-ctrl and genetic models (e.g., G6PD-KO or G6PD-Tg cells) to validate target engagement .
- Assay compatibility : Avoid LDH-based cytotoxicity assays, as this compound does not directly affect LDH activity .
- Data interpretation : Account for tissue-specific oxPPP redundancy (e.g., ME1/IDH1 in macrophages vs. T cells) when analyzing metabolic flux .
Properties
IUPAC Name |
4-[(5-oxo-6,7,8,9-tetrahydrocyclohepta[d]pyrimidin-2-yl)amino]thiophene-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c15-6-10-5-9(8-20-10)17-14-16-7-11-12(18-14)3-1-2-4-13(11)19/h5,7-8H,1-4H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWCHVCZOGGQQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=CN=C(N=C2C1)NC3=CSC(=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.